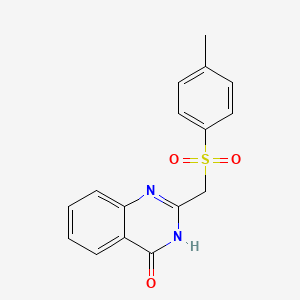
2-(tosylmethyl)-1H-quinazolin-4-one
概要
説明
2-(Tosylmethyl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a tosylmethyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tosylmethyl)-1H-quinazolin-4-one typically involves the reaction of quinazolinone derivatives with tosylmethyl isocyanide (TosMIC). The Van Leusen reaction is a common method used for this purpose. This reaction involves the condensation of TosMIC with a suitable aldehyde or ketone under basic conditions, leading to the formation of the desired quinazolinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-(Tosylmethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The tosylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
科学的研究の応用
2-(Tosylmethyl)-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2-(tosylmethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The tosylmethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups attached to the quinazolinone core .
類似化合物との比較
Similar Compounds
2-(Tosylmethyl)-1H-indole-4-one: Similar in structure but with an indole core instead of a quinazolinone core.
2-(Tosylmethyl)-1H-pyrrole-4-one: Features a pyrrole core, offering different chemical properties and reactivity.
2-(Tosylmethyl)-1H-benzimidazole-4-one: Contains a benzimidazole core, which can influence its biological activity.
Uniqueness
2-(Tosylmethyl)-1H-quinazolin-4-one is unique due to its quinazolinone core, which provides a distinct set of chemical and biological properties.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-6-8-12(9-7-11)22(20,21)10-15-17-14-5-3-2-4-13(14)16(19)18-15/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAULVAUIIIFTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxyphenyl)-3-(6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B3722796.png)
![2-{4-oxo-2-[(3-pyridinylmethylene)hydrazono]-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B3722797.png)
![N-(3-aminopropyl)-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B3722808.png)
![3,3'-[1,4-phenylenebis(methylenethio)]bis(6-methyl-1,2,4-triazin-5(4H)-one)](/img/structure/B3722815.png)
![2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3722818.png)
![3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-5-PHENYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE](/img/structure/B3722819.png)
![2-[1-(2-CHLORO-4-FLUOROBENZYL)-4-PIPERIDYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B3722827.png)
![2-{4-[(4-methoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3722830.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B3722849.png)
![1-(2-Fluorophenyl)-6-hydroxy-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B3722854.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3722859.png)
![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3722875.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3722886.png)
![3-bromo-N'-[(1Z,2E)-2-(hydroxyimino)-1-phenylethylidene]benzohydrazide](/img/structure/B3722887.png)
